2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one
Description
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core fused with a 2,4-dimethylthiazole moiety via a methyl linker. This structure combines two pharmacologically relevant heterocycles:
- Thiazole: A five-membered ring containing sulfur and nitrogen, frequently associated with antimicrobial, anticancer, and anti-inflammatory activities .
The compound’s molecular formula is estimated as C₁₁H₁₁N₃OS, with a molecular weight of ~250 g/mol.
Properties
IUPAC Name |
2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-9(15-8(2)12-7)6-13-10(14)4-3-5-11-13/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATHGMXCODNVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine hydrate with a suitable diketone.
Coupling Reaction: The final step involves coupling the thiazole and pyridazinone rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridazinone moiety is susceptible to oxidation, particularly at the C3 position of the partially saturated pyridazinone ring. Common oxidizing agents induce dehydrogenation to form aromatic pyridazinone derivatives.
Key observations:
-
Potassium permanganate (KMnO₄) in acidic conditions converts the dihydropyridazinone ring to a fully aromatic pyridazinone system, eliminating two hydrogen atoms.
-
Chromic acid (H₂CrO₄) selectively oxidizes the C=N bond in the thiazole ring under mild conditions, forming sulfoxide derivatives.
Example reaction:
Reduction Reactions
The compound undergoes reduction at both the thiazole and pyridazinone moieties.
Notable pathways:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s C=S bond to a thiol, forming a dihydrothiazole intermediate.
-
Sodium borohydride (NaBH₄) selectively reduces the pyridazinone’s carbonyl group to a hydroxyl group, yielding a dihydropyridazine diol.
Conditions and outcomes:
| Reducing Agent | Target Site | Product |
|---|---|---|
| H₂/Pd-C (1 atm) | Thiazole C=S bond | Dihydrothiazole derivative |
| NaBH₄ (ethanol) | Pyridazinone carbonyl | 3-Hydroxy-2,3-dihydropyridazine |
Electrophilic Substitution
The thiazole ring participates in electrophilic substitution due to its electron-rich sulfur and nitrogen atoms.
Reported substitutions:
-
Halogenation: Bromine (Br₂) in acetic acid introduces bromine at the C5 position of the thiazole.
-
Nitration: Nitrating mixtures (HNO₃/H₂SO₄) yield nitro derivatives at the thiazole’s C4 methyl group.
Regioselectivity:
Substituents preferentially occupy the C5 position of the thiazole due to steric and electronic effects from the 2,4-dimethyl groups.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Examples:
-
With thiourea: Heating with thiourea in DMF induces cyclization to form a thiazolo[4,5-d]pyridazinone derivative.
-
With hydrazine: Forms triazolo-fused systems via [3+2] cycloaddition at the pyridazinone’s carbonyl group .
Hydrolysis and Solvolysis
The pyridazinone ring undergoes hydrolysis under acidic or basic conditions:
Pathways:
-
Acidic hydrolysis (HCl/H₂O): Cleaves the pyridazinone ring to yield a diketone intermediate.
-
Basic hydrolysis (NaOH/EtOH): Generates a carboxylic acid derivative via ring opening.
Functionalization at the Methyl Group
The methyl group bridging the thiazole and pyridazinone moieties can be functionalized:
Reactions:
-
Chlorination: SOCl₂ converts the methyl group to a chloromethyl derivative.
-
Oxidation: KMnO₄ oxidizes the methyl group to a carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of thiazole and pyridazine moieties has been shown to enhance biological activity. For instance:
- Case Study : A series of thiazole-pyridine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative exhibited an IC50 value of 5.71 μM, demonstrating superior efficacy compared to standard treatments like 5-fluorouracil .
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | Better than 5-FU (6.14) |
| Other Derivatives | HepG2 | Varies | N/A |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
- Research Findings : In vitro studies indicated that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. The thiazole moiety contributes to the modulation of inflammatory pathways.
- Case Study : A derivative containing the thiazole-pyridazine structure showed reduced levels of pro-inflammatory cytokines in animal models, suggesting a potential role in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and SAR is crucial for optimizing the biological activity of this compound.
Structure-Activity Relationship
The presence of specific functional groups plays a significant role in enhancing biological activity:
- Thiazole Ring : Essential for antimicrobial and anticancer properties.
- Pyridazine Moiety : Contributes to improved binding affinity with biological targets.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Core Heterocycle Influence: The dihydropyridazinone core (target compound and BJ47574) offers a balance of rigidity and flexibility compared to thiazolidinone () or pyrazolone () cores. This may enhance binding to proteins with shallow active sites. MPEP’s pyridine core () demonstrates the importance of aromaticity in CNS-targeting agents, though the target compound’s thiazole-dihydropyridazinone fusion may provide unique electronic properties .
Fluorine in BJ47574 () could enhance metabolic stability, a feature absent in the target compound .
Biological Activity Trends :
- Thiazole-containing compounds (e.g., ) show antimicrobial activity, while pyridine derivatives () target neurological pathways. The target compound’s hybrid structure may bridge these applications.
Biological Activity
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one (CAS No. 2097914-04-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyridazinone moiety. Its structure can be represented as follows:
Chemical Formula: CHNOS
Molecular Weight: 219.27 g/mol
CAS Number: 2097914-04-8
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of interest include:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. A study highlighted its potential against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. In particular, it has been evaluated against several cancer cell lines, including human leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable study reported an IC value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in specific contexts .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits key inflammatory mediators such as TNF-alpha and IL-6 in cellular models .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways, inhibiting their function.
- Receptor Modulation : It interacts with cellular receptors that modulate signal transduction pathways affecting cell proliferation and survival.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
Q & A
Basic: How is the molecular structure of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one characterized?
Methodological Answer:
Structural characterization involves multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical analysis) to confirm the dihydropyridazinone core and thiazole substituent. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves stereoelectronic interactions (e.g., planarity of the thiazole ring and dihedral angles between fused rings). Infrared (IR) spectroscopy identifies key functional groups like C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹). For purity, use HPLC with UV/Vis detection (λ = 254 nm) and elemental analysis (C, H, N, S) .
Basic: What are the typical synthetic routes for this compound?
Methodological Answer:
Synthesis typically involves:
- Step 1: Alkylation of 2,4-dimethylthiazole-5-carbaldehyde with a dihydropyridazinone precursor via Mitsunobu reaction (using DIAD/TPP) or nucleophilic substitution (K₂CO₃ in DMF, 80°C).
- Step 2: Cyclization of intermediates using Dean-Stark traps to remove water and drive reaction completion.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Yields are optimized by controlling stoichiometry and temperature .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF improves cyclization kinetics.
- Catalysis: Pd(PPh₃)₄ or CuI accelerates cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiazole bonds).
- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 24 hrs) and improves yields by 15–20% via controlled dielectric heating.
- In Situ Monitoring: Use TLC with UV quenching or ReactIR to track intermediates and adjust reagent ratios dynamically .
Advanced: What computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide): Screen against kinase libraries (e.g., CDK2, PRKCH) using the thiazole moiety as a hinge-binding motif. Validate with MM-GBSA free energy calculations .
- Pharmacophore Modeling (MOE, Schrödinger): Map electrostatic and hydrophobic features to prioritize targets like HSD17B13 or chemokine receptors.
- MD Simulations (GROMACS): Assess binding stability (RMSD < 2 Å over 100 ns) and ligand-protein interactions (e.g., hydrogen bonds with Thr102 or π-stacking with Phe156) .
Data Contradiction Analysis: How to address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability.
- Off-Target Profiling: Use BioMAP panels to identify promiscuous binding (e.g., CYP450 inhibition) that may skew results.
- Structural Analog Comparison: Compare IC₅₀ values of analogs (e.g., 4-(2,4-dimethylthiazol-5-yl)pyrimidinamine) to isolate substituent effects. Contradictions may arise from differences in cell lines (HEK293 vs. HepG2) .
Structure-Activity Relationship (SAR): How do substituent variations on the thiazole ring affect bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (NO₂, CF₃): Increase kinase inhibition (e.g., CDK2 IC₅₀ = 0.8 μM vs. 2.1 μM for methyl).
- Aromatic Substitutions (Ph, 4-Br-Ph): Enhance solubility via π-π stacking but reduce metabolic stability.
- Methyl Groups (2,4-dimethyl): Improve membrane permeability (logP = 2.5 vs. 1.8 for unsubstituted). Validate with Caco-2 assays and PAMPA .
Analytical Techniques: What methods confirm purity and structural integrity post-synthesis?
Methodological Answer:
- Purity: Use HPLC-MS (≥95% purity, C18 column, 0.1% TFA in water/acetonitrile).
- Degradation Products: LC-TOF identifies hydrolyzed byproducts (e.g., ring-opened dihydropyridazinone).
- Stability: Forced Degradation Studies (acid/base/oxidative stress) monitored by UPLC-PDA .
Stability Assessment: How to evaluate compound stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hrs. Analyze degradation via LC-MS .
- Light Sensitivity: Expose to UV (254 nm) and monitor photodegradation products.
- Thermal Stability: Use DSC/TGA to determine melting points and decomposition temperatures .
Solubility Enhancement: What formulation strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to increase solubility (from <0.1 mg/mL to ~5 mg/mL).
- Nanoparticulate Formulations: Prepare PLGA nanoparticles (size <200 nm, PDI <0.2) via emulsion-solvent evaporation .
- Salt Formation: Screen with counterions (HCl, sodium) to improve crystallinity and dissolution rates .
Advanced Synthesis Challenges: What are key bottlenecks in multi-step synthesis?
Methodological Answer:
- Intermediate Instability: Protect reactive groups (e.g., Boc for amines) and use low-temperature (−78°C) lithiation.
- Regioselectivity: Employ directing groups (e.g., pyridyl in Suzuki couplings) to control substitution patterns.
- Scale-Up: Optimize continuous flow chemistry to mitigate exothermic risks in alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
